4,5-Dichlorophthalonitrile
Overview
Description
It is a white to almost white crystalline powder with the molecular formula C8H2Cl2N2 and a molecular weight of 197.02 g/mol . This compound is primarily used as an intermediate in the synthesis of phthalocyanines, which are important materials in various industrial applications.
Scientific Research Applications
4,5-Dichlorophthalonitrile is widely used in scientific research due to its role as a precursor in the synthesis of phthalocyanines. These compounds have diverse applications in various fields :
Chemistry: Used in the synthesis of phthalocyanine dyes and pigments, which are known for their stability and vibrant colors.
Biology: Phthalocyanines are used in photodynamic therapy for cancer treatment due to their ability to generate reactive oxygen species upon light activation.
Medicine: Investigated for their potential use in drug delivery systems and as imaging agents.
Industry: Employed in the production of solar cells, organic light-emitting diodes (OLEDs), and other electronic devices due to their semiconducting properties.
Safety and Hazards
Mechanism of Action
Target of Action
4,5-Dichlorophthalonitrile, also known as 4,5-dichloro-1,2-dicyanobenzene, is a phthalonitrile derivative It’s known that phthalonitriles are precursors in the synthesis of phthalocyanines , which are used in various applications such as solar cell materials, nonlinear optical materials, and optical disc recording materials .
Mode of Action
This compound undergoes base-catalyzed nucleophilic aromatic substitution reactions with O-, S- nucleophiles and acidic -CH containing compounds to form corresponding phthalonitrile derivatives . These derivatives are then used in the synthesis of phthalocyanines .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of phthalocyanines , which are involved in various biochemical pathways due to their wide range of applications .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . It’s also known to be a CYP1A2 inhibitor . The compound has a log P (iLOGP) of 1.55, indicating its lipophilicity , which can impact its bioavailability.
Result of Action
As a precursor in the synthesis of phthalocyanines , the compound indirectly contributes to the various molecular and cellular effects brought about by phthalocyanines in their respective applications .
Action Environment
It’s recommended that the compound be stored in a sealed container in a dry room at room temperature , suggesting that moisture and temperature could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
4,5-Dichlorophthalonitrile undergoes base catalyzed nucleophilic aromatic substitution reaction with O-, S- nucleophiles and acidic -CH containing compounds to form corresponding phthalonitrile derivatives . These derivatives are precursors in the synthesis of phthalocyanines .
Molecular Mechanism
It is known to undergo base catalyzed nucleophilic aromatic substitution reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dichlorophthalonitrile can be synthesized from 4,5-dichloro-1,2-benzenedicarboxamide. The process involves the following steps :
Formation of 4,5-dichloro-1,2-benzenedicarboxamide: This is achieved by reacting 4,5-dichloro-1,2-benzenedicarboxylic anhydride with formamide at 200-220°C for 3 hours.
Conversion to 4,5-dichloro-1,2-benzenedicarboxamide: The intermediate is then treated with aqueous ammonia at room temperature for 48 hours.
Formation of this compound: The final step involves reacting the 4,5-dichloro-1,2-benzenedicarboxamide with thionyl chloride in the presence of N,N-dimethylformamide at low temperatures, followed by purification through column chromatography.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichlorophthalonitrile primarily undergoes nucleophilic aromatic substitution reactions. These reactions involve the replacement of chlorine atoms with various nucleophiles such as oxygen, sulfur, and nitrogen-containing compounds .
Common Reagents and Conditions:
Nucleophiles: O-, S-, and N-nucleophiles.
Conditions: Base-catalyzed reactions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions are phthalonitrile derivatives, which serve as precursors in the synthesis of phthalocyanines .
Comparison with Similar Compounds
- 4,5-Dibromophthalonitrile
- 4,5-Difluorophthalonitrile
- 4,5-Diiodophthalonitrile
Comparison: 4,5-Dichlorophthalonitrile is unique due to its specific reactivity and the stability of the chlorine substituents. Compared to its bromine, fluorine, and iodine analogs, the chlorine atoms provide a balance between reactivity and stability, making it a preferred choice for the synthesis of phthalocyanines .
Properties
IUPAC Name |
4,5-dichlorobenzene-1,2-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIJSZQFAMLVQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357485 | |
Record name | 4,5-Dichlorophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139152-08-2 | |
Record name | 4,5-Dichlorophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dichlorophthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4,5-Dichlorophthalonitrile in current research?
A1: this compound serves as a key starting material for synthesizing phthalocyanines [, , , , , , , , , ]. These macrocyclic compounds exhibit interesting optical and electronic properties, making them suitable for various applications, including dyes, pigments, and potential components in organic electronic devices.
Q2: How are phthalocyanines synthesized using this compound?
A2: Phthalocyanines are typically synthesized through a cyclotetramerization reaction. This reaction involves four molecules of this compound reacting with a metal salt or in the presence of a base to form the macrocyclic phthalocyanine structure [, , , , , ].
Q3: Can the structure of phthalocyanines derived from this compound be modified?
A3: Yes, the structure of phthalocyanines can be readily modified by introducing various substituents onto the this compound scaffold before the cyclotetramerization reaction. This allows for fine-tuning of the phthalocyanine's properties, such as solubility, aggregation behavior, and electronic properties [, , , , , , , , ].
Q4: What types of substituents have been successfully incorporated into phthalocyanines using this compound?
A4: Researchers have successfully incorporated a wide range of substituents, including alkoxy groups, aryloxy groups, pyrazole groups, and even ferrocenylethynyl moieties, into phthalocyanines using this compound as a starting point [, , , , , , , ]. These modifications allow for the development of phthalocyanines with tailored properties.
Q5: Are there specific examples of how modifying this compound impacts the properties of the resulting phthalocyanines?
A5: Yes, for example, incorporating bulky tert-butyl groups into the phthalocyanine structure led to compounds with improved solubility and reduced aggregation in solution []. Furthermore, introducing electron-donating alkoxy groups and electron-withdrawing chloro substituents resulted in phthalocyanines with interesting electronic properties, potentially useful in nonlinear optical materials [].
Q6: Have hybrid phthalocyanine systems been developed using this compound?
A6: Yes, researchers have explored creating hybrid macrocycles by reacting this compound with 2,3-dicyanonaphthalene. These hybrids, termed X-RnBsub(Pcx-Ncy), have shown promising characteristics, such as broad absorption spectra, beneficial for light harvesting in organic solar cells [].
Q7: Can you elaborate on the "statistical" synthetic methodology used for synthesizing hybrid phthalocyanines?
A7: The "statistical" method involves reacting a mixture of this compound and 2,3-dicyanonaphthalene with boron trichloride. This approach yields a mixture of hybrid BsubPcs and BsubNcs with varying ratios of the two building blocks. By adjusting the reaction conditions, researchers can target specific hybrid compositions, such as X-RnBsub(Pc2-Nc1), which have demonstrated favorable properties for organic electronic applications [].
Q8: What analytical techniques are commonly employed to characterize this compound derivatives and the resulting phthalocyanines?
A8: Common techniques include nuclear magnetic resonance spectroscopy (NMR) for structural elucidation, infrared spectroscopy (IR) for identifying functional groups, mass spectrometry (MS) for determining molecular weight, and UV-Vis spectroscopy for studying their electronic properties [, , , , , , , , ].
Q9: Has computational chemistry played a role in understanding this compound-derived phthalocyanines?
A9: Yes, computational methods like density functional theory (DFT) are frequently employed to model the electronic structures, optical properties, and redox behavior of these phthalocyanine derivatives. This theoretical insight helps researchers design and optimize phthalocyanines for specific applications [, ].
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